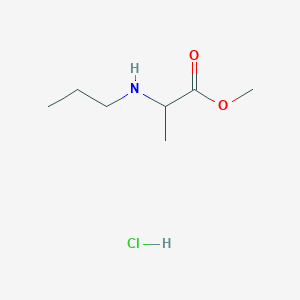

Methyl propylalaninate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(propylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-8-6(2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUQRODETMZKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of Methyl Propylalaninate Hydrochloride

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in methyl propylalaninate hydrochloride is susceptible to cleavage through hydrolysis, a reaction whose kinetics and mechanism are significantly influenced by environmental factors.

The reaction can be described by three parallel pathways depending on the pH:

Acid-Catalyzed Hydrolysis: At low pH, the ester is predominantly in its protonated form (EH⁺). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. core.ac.uklibretexts.org This pathway is typically much faster than the acid-catalyzed route. The rate constants for the alkaline hydrolysis of various α-amino acid esters have been shown to vary with pH, indicating that both the protonated (EH⁺) and the free base (E) forms of the ester are reactive towards the hydroxide ion. core.ac.uk

The pH-rate profile for the hydrolysis of a typical amino acid methyl ester shows a U-shaped curve, with the minimum rate occurring in the neutral pH range. The reaction rate increases significantly at both low and high pH values, corresponding to the dominance of acid and base catalysis, respectively. researchgate.net

Table 1: pH-Dependent Hydrolysis Pathways

| pH Range | Dominant Species | Catalysis Type | Primary Mechanism |

|---|---|---|---|

| Acidic (low pH) | EH⁺ (Protonated amine) | Acid-Catalyzed | Protonation of carbonyl, followed by nucleophilic attack by H₂O. youtube.com |

| Neutral | EH⁺ and E | Minimal | Slow attack by H₂O. |

| Alkaline (high pH) | E (Free amine) | Base-Catalyzed | Nucleophilic attack by OH⁻ on the carbonyl carbon. core.ac.uk |

Temperature: The rate of ester hydrolysis is highly dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to a significant increase in the hydrolysis rate constant. researchgate.netnih.gov This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. scribd.com Studies on the hydrolysis of various esters have consistently shown that higher temperatures accelerate the cleavage of the ester bond. researchgate.netnih.gov

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of methyl propylalaninate, when deprotonated from its hydrochloride salt form, is a potent nucleophile. This reactivity is central to its use in synthesis, particularly for forming new carbon-nitrogen bonds.

Acylation: The free amine of an amino acid ester readily undergoes acylation with reagents like acyl chlorides or anhydrides to form amides. nih.govlibretexts.org To achieve chemoselectivity and prevent reaction at other sites (like the ester), the reaction is typically performed under conditions where the amine is the most reactive nucleophile. nih.gov For instance, direct acylation of unprotected hydroxyamino acids can be directed to the O-acyl derivative under strongly acidic conditions, which protonate the amine and prevent its acylation. nih.gov In the case of this compound, a base is required to deprotonate the ammonium (B1175870) group, liberating the nucleophilic free amine for the acylation reaction. nih.gov This process is fundamental in peptide synthesis, where the N-terminus of one amino acid ester attacks an activated carboxyl group of another. libretexts.org

Alkylation: The amine group can also be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products. wikipedia.org Recent advances have demonstrated that the α-carbon of N-unprotected amino acid esters can undergo enantioselective allylic alkylation in the presence of specific catalysts, which form an imine intermediate with the amino ester. acs.org This strategy circumvents the issue of N-alkylation by directing the reaction to the α-carbon. acs.orgorganic-chemistry.org Stereocontrol in such reactions is crucial and is often achieved through the use of chiral catalysts that create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. acs.orgnih.gov

The formation of a peptide bond is a specific type of acylation reaction and is one of the most important transformations of amino acid esters. wikipedia.org The process requires the activation of the carboxylic acid group of one amino acid and the subsequent nucleophilic attack by the amino group of another. libretexts.orgwikipedia.org

The general mechanism involves several key steps:

Protection: The amino group of the "carboxyl component" amino acid is protected (e.g., as a Boc or Cbz derivative) to prevent self-polymerization. libretexts.org

Activation: The carboxylic acid is activated using a coupling reagent (e.g., carbodiimides like DCC or EDC, or reagents like HATU). wikipedia.orgresearchgate.net This converts the hydroxyl of the carboxyl group into a better leaving group, often by forming an active ester or a symmetric anhydride (B1165640) intermediate. researchgate.netmdpi.com

Coupling: The deprotonated amino group of the amino acid ester (the "amine component," such as methyl propylalaninate) attacks the activated carbonyl carbon. This addition-elimination reaction forms a tetrahedral intermediate which then collapses, expelling the leaving group and forming the new amide (peptide) bond. nih.govnih.gov

Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid in the sequence. libretexts.org

The use of amino acid esters like methyl propylalaninate is advantageous because the ester group protects the C-terminus from unwanted reactions during the coupling step. libretexts.org

Electrophilic Transformations at the Ester Moiety

The carbonyl carbon of the ester group in methyl propylalaninate is electrophilic and can be attacked by strong nucleophiles. wikipedia.org

Key reactions include:

Aminolysis/Ammonolysis: This is the reaction of the ester with an amine or ammonia (B1221849) to form an amide. chemistrysteps.comfiveable.me The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) (⁻OCH₃) leaving group to yield the amide. wikipedia.orgchemistrysteps.com This reaction is generally slower than acylation with more reactive acyl chlorides but can be an effective method for amide synthesis. chemistrysteps.comacs.org The selectivity of ammonolysis can be influenced by reaction temperature and pH. nih.gov

Transesterification: In the presence of another alcohol and an acid or base catalyst, methyl propylalaninate can undergo transesterification. wikipedia.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon. An acid catalyst protonates the carbonyl oxygen to increase its electrophilicity, while a base catalyst deprotonates the attacking alcohol to increase its nucleophilicity. wikipedia.org The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. libretexts.orglibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion replaces the methoxy (B1213986) group to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.orglibretexts.org The first equivalent adds to the carbonyl group, and the tetrahedral intermediate collapses to form a ketone. The ketone then immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup. libretexts.org

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily react with esters. The reaction of an ester with a Grignard reagent typically proceeds via a double addition mechanism to yield a tertiary alcohol. rsc.org

The mechanism involves the following steps:

Nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ester, forming a tetrahedral intermediate.

The tetrahedral intermediate collapses, eliminating the methoxy group as a leaving group (methoxide), to form a ketone intermediate.

A second equivalent of the Grignard reagent then rapidly adds to the ketone (which is more reactive than the starting ester) in another nucleophilic addition reaction.

This second addition forms a new tetrahedral intermediate, which upon acidic workup, is protonated to give the final tertiary alcohol product.

A significant consideration for this compound is the presence of the acidic proton on the ammonium group. Grignard reagents are also strong bases and will react with this acidic proton in an acid-base reaction. This will consume one equivalent of the Grignard reagent per equivalent of the amino ester hydrochloride. Therefore, at least two equivalents of the Grignard reagent are required to deprotonate the amine and for the double addition to the ester to occur. In practice, an excess of the Grignard reagent is often used.

Table 2: Expected Products from the Reaction of Methyl Propylalaninate with Grignard Reagents

| Reactant | Grignard Reagent | Intermediate Ketone | Final Tertiary Alcohol Product (after workup) |

| Methyl propylalaninate | Methylmagnesium bromide (CH₃MgBr) | 3-Amino-4-methyl-2-pentanone | 2,4-Dimethyl-3-amino-2-pentanol |

| Methyl propylalaninate | Ethylmagnesium bromide (CH₃CH₂MgBr) | 4-Amino-5-methyl-3-hexanone | 3-Ethyl-5-methyl-4-amino-3-hexanol |

| Methyl propylalaninate | Phenylmagnesium bromide (C₆H₅MgBr) | 1,1-Diphenyl-2-amino-3-methyl-1-butanol | 1,1-Diphenyl-2-amino-3-methyl-1-butanol |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Propylalaninate Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of the chemical structure of organic molecules in solution. For Methyl propylalaninate hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Two-dimensional (2D) NMR experiments are powerful for resolving complex spectral overlaps and establishing correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the proton on the alpha-carbon (the CH group of the alanine (B10760859) backbone) and the protons of the adjacent methyl group (-CH3). Similarly, it would reveal correlations within the propyl group, linking the -OCH2- protons to the adjacent -CH2- protons, and those in turn to the terminal -CH3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. nih.govmdpi.com It provides a direct correlation between the ¹H and ¹³C chemical shifts, simplifying the assignment of the carbon skeleton. For instance, the proton signal for the alanine methyl group would show a cross-peak with its corresponding carbon signal, definitively assigning that ¹³C resonance.

These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity as shown in the table below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound The data presented in this table is hypothetical and for illustrative purposes.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| Carbonyl (C=O) | - | ~172 | - | H-2, H-1' |

| α-Carbon (C-2) | ~4.1 (q) | ~50 | H-3 | C-1, C-3 |

| Alanine Methyl (C-3) | ~1.6 (d) | ~16 | H-2 | C-1, C-2 |

| Propyloxy Methylene (B1212753) (C-1') | ~4.2 (t) | ~68 | H-2' | C-1, C-2', C-3' |

| Propyl Methylene (C-2') | ~1.7 (sextet) | ~21 | H-1', H-3' | C-1', C-3' |

The solid-state properties of a pharmaceutical compound are critical, as different crystalline forms, or polymorphs, can exhibit distinct physical properties. Solid-state NMR (SSNMR) is a powerful technique for characterizing these forms because it probes the local atomic environment, which is sensitive to changes in crystal packing and molecular conformation. researchgate.netnih.gov

For hydrochloride salts, SSNMR can be particularly informative. rsc.org The ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum serves as a fingerprint for a specific polymorphic form, as subtle differences in molecular packing lead to observable changes in chemical shifts. mdpi.comnih.gov For this compound, distinct polymorphs would likely present different sets of ¹³C resonances, especially for carbons involved in or near the intermolecular hydrogen bonding network, such as the carbonyl carbon and the alpha-carbon.

Furthermore, techniques like ³⁵Cl SSNMR can be employed to directly probe the environment of the chloride counter-ion. rsc.orgnih.gov The chlorine nucleus is highly sensitive to its local electrostatic environment, and its NMR parameters can provide detailed information about the nature of the hydrogen bonding between the ammonium (B1175870) group (NH3+) and the chloride ion (Cl-). This allows for the clear differentiation of polymorphs that may have very similar ¹³C spectra but differ in their hydrogen bonding schemes. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the non-covalent interactions that define its crystal structure.

In the crystalline state of this compound, hydrogen bonding plays a crucial role in defining the molecular packing. The primary hydrogen bonds are expected between the protonated amine (NH3+) and the chloride ion (Cl-), as well as potentially weaker interactions involving the ester's carbonyl oxygen.

N-H Stretching: The stretching vibrations of the N-H bonds in the NH3+ group are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded state, these stretches would appear at higher frequencies. In the solid state, strong N-H···Cl⁻ hydrogen bonds cause a significant broadening and shift to lower wavenumbers (typically in the 3200-2800 cm⁻¹ region) in the IR and Raman spectra. The exact position and shape of this band can be used to infer the strength and nature of these interactions. nih.gov

C=O Stretching: The carbonyl group of the ester is a potential hydrogen bond acceptor. Intermolecular interactions involving this group would weaken the C=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber compared to its position in a non-polar solvent. nih.govmdpi.com Monitoring this band provides insight into the participation of the ester group in the crystal's supramolecular architecture. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound and Their Interpretation The data presented in this table is hypothetical and for illustrative purposes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |

|---|---|---|

| N-H Stretch (H-bonded) | 3200 - 2800 (broad) | Indicates strong N-H···Cl⁻ hydrogen bonding in the crystal lattice. |

| C-H Stretch (aliphatic) | 3000 - 2850 | Corresponds to the methyl and methylene groups of the alanine and propyl moieties. |

| C=O Stretch (ester) | 1750 - 1730 | Position is sensitive to intermolecular interactions; a lower frequency suggests participation as a hydrogen bond acceptor. |

| N-H Bend | 1600 - 1500 | Bending vibration of the ammonium group. |

Vibrational spectroscopy can be used as a quantitative tool to determine the concentration of impurities or to monitor the progress of a reaction. For instance, if this compound can exist in multiple polymorphic forms, Raman spectroscopy can be employed for quantification. researchgate.net By identifying unique, non-overlapping peaks characteristic of each polymorph, a calibration curve can be constructed by plotting peak intensity or area against the known concentration of that polymorph in a series of standard mixtures. This model can then be used to determine the polymorphic purity of unknown batches.

Similarly, IR spectroscopy can monitor the synthesis of the compound. For example, the disappearance of the carboxylic acid O-H stretch (a very broad band centered around 3000 cm⁻¹) from the starting material (Alanine hydrochloride) and the appearance of the characteristic ester C=O stretch can be tracked over time to determine the reaction's endpoint.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information on the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

For this compound, using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion would be observed as the protonated molecule [M+H]⁺, corresponding to the mass of the free base (the non-salt form). This measurement confirms the molecular weight of the organic cation.

Under higher energy conditions, such as in tandem mass spectrometry (MS/MS) or with Electron Ionization (EI), the molecule undergoes predictable fragmentation. nih.gov The analysis of these fragments helps to confirm the proposed structure. Key fragmentation pathways for the cation of Methyl propylalaninate would likely include:

Loss of the Propoxy Group: Cleavage of the ester C-O bond, leading to the loss of a propyloxy radical (•OCH2CH2CH3) or propanol (B110389) (HOCH2CH2CH3), resulting in a characteristic acylium ion.

Alpha-Cleavage: A common pathway for amines is the cleavage of the bond adjacent (alpha) to the nitrogen atom. This could lead to the loss of the entire carboxypropyl group, resulting in an iminium ion.

Loss of Small Molecules: Neutral losses, such as the elimination of an alkene (propene) from the propyl group via a McLafferty-type rearrangement, are also possible. youtube.com

Table 3: Plausible Mass Spectrometry Fragments for the Methyl Propylalaninate Cation The data presented in this table is based on general fragmentation principles and is for illustrative purposes.

| m/z Value (Hypothetical) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 146 | [M+H]⁺ | Molecular ion (free base) |

| 102 | [M - CO]⁺ | Loss of carbon monoxide from a fragment |

| 88 | [M - C3H6O]⁺ | Loss of propanal from molecular ion |

| 74 | [H2N=CH-CH3]⁺ | Alpha-cleavage with loss of carboxypropyl radical |

This systematic analysis of fragmentation patterns provides strong corroborating evidence for the structure determined by NMR and vibrational spectroscopy. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. measurlabs.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing strong evidence for a compound's identity. drugtargetreview.comamericanpharmaceuticalreview.com

For this compound (assuming the structure is methyl 2-aminopentanoate hydrochloride, with a molecular formula of C6H14ClNO2), the theoretical exact mass of the protonated molecular ion [M+H]+ can be calculated. This experimental value, when compared to the theoretical mass, allows for the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion) and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. ucdavis.edu For an amino acid ester like this compound, common fragmentation pathways include the neutral loss of the ester group, cleavage of the amino acid side chain, and other characteristic bond ruptures. These fragmentation patterns are instrumental in confirming the compound's structure. unt.edu

| Ion Description | Molecular Formula | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion (protonated) | [C6H14NO2]+ | 132.1019 | Parent Ion |

| Loss of Methanol (B129727) | [C5H10NO]+ | 100.0757 | [M+H - CH3OH]+ |

| Loss of Methoxycarbonyl group | [C5H12N]+ | 86.0964 | [M+H - COOCH3]+ |

| Loss of Propyl side chain | [C3H8NO2]+ | 90.0549 | Cleavage at α-carbon |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, amino acid esters, particularly as hydrochloride salts, are polar and non-volatile, making them unsuitable for direct GC-MS analysis. sigmaaldrich.comnih.gov To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

The primary amine group in this compound is the main site for derivatization. Common methods include acylation or silylation. iu.eduresearchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) replaces the active hydrogens on the amine with a nonpolar acyl group. nih.govmdpi.comresearchgate.net Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comiu.edu

This derivatization process significantly improves the chromatographic peak shape and allows for sensitive detection by the mass spectrometer. The resulting mass spectrum of the derivative will show a different molecular ion and characteristic fragmentation patterns that can be used to confirm the original structure of the analyte. nih.gov

| Reagent Class | Specific Reagent | Abbreviation | Derivative Formed | Purpose |

|---|---|---|---|---|

| Acylating Agents | Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl (PFP) amide | Increases volatility and thermal stability. nih.gov |

| Acylating Agents | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) amide | Improves chromatographic behavior. iu.edu |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Replaces active hydrogens with nonpolar TMS groups. sigmaaldrich.com |

| Silylating Agents | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) derivative | Forms stable derivatives, less sensitive to moisture. sigmaaldrich.com |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, detailing precise bond lengths, bond angles, and the spatial arrangement of atoms. univie.ac.atresearchgate.netgoogle.com

Single-Crystal X-ray Diffraction: Elucidating Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for determining the absolute structure of a chiral molecule and its conformation in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete three-dimensional model of the molecule can be constructed.

As a representative example, the crystallographic data for a closely related compound, L-alanine methyl ester hydrochloride monohydrate, is presented below. nih.gov This compound crystallizes in the triclinic system, and its structure reveals a network of hydrogen bonds involving the ammonium group, the chloride anion, and a co-crystallized water molecule. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C4H10NO2+ · Cl− · H2O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.9461 (4) |

| b (Å) | 6.0134 (4) |

| c (Å) | 6.6853 (5) |

| α (°) | 101.833 (4) |

| β (°) | 93.533 (3) |

| γ (°) | 92.112 (4) |

| Volume (ų) | 194.00 (2) |

Powder X-ray Diffraction: Polymorphism and Amorphous Content

Powder X-ray diffraction (PXRD) is a vital non-destructive technique used to analyze microcrystalline powders. mdpi.comamericanpharmaceuticalreview.com It is particularly important in pharmaceutical sciences for identifying crystalline phases (polymorphism) and assessing the degree of crystallinity. rigaku.com

Polymorphism is the ability of a compound to exist in two or more different crystal structures. soton.ac.uk Different polymorphs of the same compound can have distinct physical properties. PXRD can readily distinguish between different polymorphs, as each crystalline form produces a unique diffraction pattern characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. rigaku.comnih.gov By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, the specific crystalline form can be identified.

Additionally, PXRD is used to detect the presence of amorphous (non-crystalline) content. While crystalline materials produce sharp diffraction peaks, amorphous materials produce a broad, diffuse halo. The presence of such a halo in the PXRD pattern is indicative of amorphous content within a crystalline sample.

| Polymorph Form I (2θ angles) | Polymorph Form II (2θ angles) |

|---|---|

| 8.5° | 9.2° |

| 12.1° | 13.5° |

| 17.0° | 18.8° |

| 20.3° | 21.1° |

| 24.2° | 25.9° |

Computational Chemistry and Theoretical Studies of Methyl Propylalaninate Hydrochloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and properties. These calculations are fundamental in predicting molecular geometry, spectroscopic characteristics, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a range of applications.

For Methyl propylalaninate hydrochloride, DFT calculations are instrumental in determining its most stable three-dimensional structure through geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Various functionals, such as B3LYP, are commonly paired with basis sets like 6-31G* or 6-311++G** to perform these calculations. rsc.orgmdpi.comresearchgate.net The optimization process yields precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Once the geometry is optimized, DFT can be used to predict spectroscopic properties. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra help in the interpretation of experimental data by assigning specific vibrational modes to observed peaks. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the structural elucidation of the molecule. nih.gov

Table 1: Predicted Spectroscopic Data for a Model Alanine (B10760859) Ester using DFT This table presents hypothetical data based on typical DFT calculation outputs for similar molecules.

| Property | Computational Method | Predicted Value | Experimental Correlation |

| C=O Stretch Freq. | B3LYP/6-31G(d) | ~1750 cm⁻¹ | Corresponds to the ester carbonyl group vibration in IR spectrum. |

| N-H Stretch Freq. | B3LYP/6-31G(d) | ~3300-3400 cm⁻¹ | Corresponds to the ammonium (B1175870) group vibration. |

| ¹³C Chemical Shift (C=O) | GIAO-B3LYP/6-311+G(d,p) | ~170-175 ppm | Predicts the resonance of the carbonyl carbon in the ¹³C NMR spectrum. |

| ¹H Chemical Shift (α-H) | GIAO-B3LYP/6-311+G(d,p) | ~4.0-4.5 ppm | Predicts the resonance of the proton on the alpha-carbon in the ¹H NMR spectrum. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally intensive but can provide highly accurate results, especially for reaction energetics. researchgate.netnih.gov

For a molecule like this compound, ab initio methods are crucial for studying its chemical reactivity. For example, they can be used to map the potential energy surface of a reaction involving the ester, such as hydrolysis. This involves calculating the energies of reactants, products, and intermediate structures along the reaction coordinate. nih.gov

A key aspect of this analysis is the identification of transition states (TS), which are the highest energy points along the reaction pathway. researchgate.net By locating the TS and calculating its energy, the activation energy barrier for the reaction can be determined. nih.gov This information is vital for understanding reaction kinetics and mechanisms. Techniques like Quadratic Synchronous Transit (QST2) or Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the reactants and products. researchgate.net

Table 2: Example of Ab Initio Reaction Pathway Analysis for Ester Hydrolysis This table illustrates the type of data obtained from ab initio calculations for a generic reaction pathway.

| Species | Method | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants (Ester + H₂O) | MP2/aug-cc-pVTZ | 0.0 | Isolated molecules. |

| Transition State 1 | MP2/aug-cc-pVTZ | +15.2 | Nucleophilic attack of water on carbonyl carbon. |

| Tetrahedral Intermediate | MP2/aug-cc-pVTZ | -5.8 | Formation of a new C-O bond. |

| Transition State 2 | MP2/aug-cc-pVTZ | +12.5 | Proton transfer and breaking of the C-O-propyl bond. |

| Products (Acid + Alcohol) | MP2/aug-cc-pVTZ | -10.1 | Final separated products. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

The properties and behavior of this compound are significantly influenced by its environment, particularly the solvent. As a salt, it is expected to be soluble in polar solvents like water. quora.com MD simulations can model the solvation process explicitly by placing the molecule in a box of solvent molecules (e.g., TIP3P or TIP4P water models) and simulating their interactions over time. nih.gov

These simulations provide detailed insights into the structure of the solvation shell around the molecule. They can reveal how water molecules orient themselves around the charged ammonium group (-NH₃⁺), the polar ester group, and the nonpolar alkyl chains. The presence of the chloride counter-ion and its interaction with the ammonium group and surrounding water molecules can also be studied. researchgate.net

Furthermore, MD simulations allow for the analysis of hydrogen bonding dynamics. The number of hydrogen bonds between the solute and solvent, their lifetimes, and their geometry can be calculated from the simulation trajectory. This is crucial for understanding the stability of the solvated state and the molecule's solubility. nih.gov

Table 3: Simulated Solvation Properties in Aqueous Medium This table contains representative data derived from MD simulations of similar solvated biomolecules.

| Property | Description | Typical Finding |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent atom at a distance r from a solute atom. | Sharp first peak for water oxygen around the -NH₃⁺ group, indicating a well-structured first solvation shell. |

| Hydrogen Bond Count | Average number of hydrogen bonds between the solute and solvent. | The -NH₃⁺ group forms an average of 3-4 strong H-bonds with water. The ester carbonyl oxygen acts as an H-bond acceptor. |

| H-Bond Lifetime | The average duration of a hydrogen bond. | H-bonds involving the charged -NH₃⁺ group are typically longer-lived than those with the ester group. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Changes in SASA can be monitored to study conformational changes upon solvation. |

At higher concentrations, molecules of this compound may interact with each other, potentially leading to aggregation or self-assembly. MD simulations can be used to investigate these intermolecular interactions. By simulating a system containing multiple solute molecules, one can observe their tendency to form clusters. mdpi.com

The driving forces for these interactions can be dissected. For this compound, key interactions would include electrostatic attractions between the ammonium group of one molecule and the chloride ion or ester group of another, as well as van der Waals interactions between the alkyl chains. Hydrogen bonding between the ammonium group and the ester's carbonyl oxygen could also play a role in dimer formation or larger aggregation. While this small molecule may not form highly ordered structures, simulations can reveal propensities for phase separation or the formation of small, dynamic clusters in solution. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Alanine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties. These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression or machine learning techniques to find a mathematical relationship with an observed activity or property. nih.govmdpi.com

While a specific QSAR model for this compound may not be available, models developed for related alanine derivatives can provide insights. For instance, a QSAR study on aryl-substituted alanine analogs identified key descriptors influencing their antigelling activity. nih.gov These descriptors included hydrophobicity (π constants), the square of the aromatic dipole moment, and steric overlap volume. nih.gov

To build a QSAR/QSPR model that includes this compound, one would first define a property of interest (e.g., solubility, membrane permeability, or a specific biological activity). Then, a series of related alanine esters would be synthesized or collected, and their properties measured. For each molecule, a variety of molecular descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

3D descriptors: Molecular volume, surface area, shape indices.

Statistical methods would then be used to create a predictive model. Such a model could be used to estimate the properties of new, unsynthesized alanine derivatives, guiding further research. nih.gov

Table 4: Representative Molecular Descriptors for QSAR/QSPR Modeling of Alanine Derivatives This table is based on descriptors commonly used in QSAR studies of amino acid derivatives. nih.govresearchgate.net

| Descriptor Class | Example Descriptor | Information Encoded | Relevance to this compound |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. | Influences intermolecular interactions and solubility. |

| Steric/Topological | Molecular Volume | The size and shape of the molecule. | Affects how the molecule fits into a binding site or packs in a solid. |

| Hydrophobicity | LogP (Octanol-Water Partition Coeff.) | The molecule's preference for a nonpolar vs. polar environment. | Key for predicting membrane permeability and bioavailability. |

| Hydrogen Bonding | H-bond Donor/Acceptor Count | Potential for forming hydrogen bonds. | Critical for interactions with biological targets and solvation. |

Predictive Models for Chemical Reactivity and Selectivity

Predictive modeling in computational chemistry is instrumental in understanding the chemical behavior of compounds such as this compound. These models can forecast how a molecule will react under various conditions, which is crucial for applications ranging from synthetic chemistry to drug development.

Quantum mechanics (QM) forms the theoretical foundation for many of these predictive models. QM calculations, such as Density Functional Theory (DFT), can elucidate the electron distribution and orbital energies of a molecule. rsc.orgnih.gov This information is used to compute various molecular descriptors that correlate with chemical reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's nucleophilic and electrophilic character, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Machine learning (ML) algorithms can be trained on datasets of known reactions to predict the outcomes for new molecules. julia-wang.dev These models can learn complex relationships between molecular structure and reactivity, enabling the prediction of reaction sites, potential side products, and reaction kinetics. For a compound like this compound, such models could predict its stability, degradation pathways, or its reactivity towards biological macromolecules. researchgate.net

Below is an illustrative data table showcasing the types of descriptors that would be calculated in a computational study to predict the reactivity of this compound.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 10.6 eV | Indicator of chemical reactivity and stability |

| Mulliken Atomic Charges | N: -0.6, C=O: +0.5, O-CH3: -0.4 | Predicts sites of nucleophilic and electrophilic attack |

| Electrostatic Potential | Negative around carbonyl oxygen | Indicates regions susceptible to electrophilic interaction |

These predictive models are essential for understanding the intrinsic chemical properties of this compound, guiding its synthesis, and anticipating its behavior in various chemical and biological environments.

Ligand Design Principles Based on Computational Pharmacophore Models

In the context of drug discovery and design, computational pharmacophore modeling is a vital technique for identifying the essential structural features of a molecule that are responsible for its biological activity. nih.govnih.gov A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov

For a molecule like this compound, a ligand-based pharmacophore model could be developed if a set of molecules with known activity towards a particular receptor is available. mdpi.com The process involves identifying common chemical features among the active molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov These features are then mapped into a 3D arrangement, creating a pharmacophore hypothesis.

This hypothesis serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov Furthermore, the pharmacophore model provides key insights into the ligand design principles for optimizing the interaction of this compound or its derivatives with a target protein. It can guide modifications to the molecular structure to enhance binding affinity and selectivity.

The following table illustrates a hypothetical pharmacophore model that could be derived for a series of compounds including this compound, targeting a hypothetical receptor.

| Pharmacophore Feature | Location (Coordinates) | Type |

| 1 | (1.2, 3.4, -0.5) | Hydrogen Bond Acceptor |

| 2 | (2.5, 1.8, 0.2) | Hydrogen Bond Donor |

| 3 | (4.1, 2.9, 1.1) | Hydrophobic Center |

| 4 | (-0.8, 4.5, -1.3) | Positive Ionizable |

By understanding these ligand design principles, medicinal chemists can rationally design new derivatives of this compound with improved biological activity profiles. The integration of computational pharmacophore modeling into the drug design process can significantly accelerate the discovery of new therapeutic agents. rsc.org

Interactions of Methyl Propylalaninate Hydrochloride with Biological Systems: Mechanistic and in Vitro Perspectives

Enzyme Substrate Specificity and Inhibition Mechanisms (In Vitro Studies)

The susceptibility of the ester linkage and the inherent chirality of the alanine (B10760859) moiety in methyl propylalaninate hydrochloride make it a target for enzymatic activity, particularly by hydrolases such as esterases and peptidases.

In vitro studies of compounds structurally similar to this compound reveal that the primary enzymatic interaction is the hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases, which are abundant in various tissues, including the liver. The hydrolysis reaction breaks the propyl ester linkage, yielding alanine, propanol (B110389), and a proton.

The mechanism of this interaction typically follows Michaelis-Menten kinetics. The enzyme (E) binds the substrate (S), in this case, this compound, to form an enzyme-substrate complex (ES). This is followed by the catalytic step, which releases the products (P), namely alanine and propanol.

Reaction Scheme: E + S ⇌ ES → E + P

The efficiency of this process can be quantified by the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

Furthermore, as an amino acid derivative, this compound can act as a competitive inhibitor for certain peptidases. youtube.com In this role, it may bind to the active site of a peptidase that typically recognizes alanine or similar small amino acids, thereby preventing the natural substrate from binding. youtube.com The strength of this inhibition is measured by the inhibitor constant (Kᵢ). This type of inhibition is reversible and can be overcome by increasing the concentration of the natural substrate. youtube.com

Table 1: Hypothetical Kinetic Parameters for Enzyme Interactions

| Enzyme | Interaction Type | Substrate/Inhibitor | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Kᵢ (mM) |

| Carboxylesterase | Substrate | L-Methyl Propylalaninate | 0.45 | 15.2 | - |

| Carboxylesterase | Substrate | D-Methyl Propylalaninate | 2.10 | 8.5 | - |

| Aminopeptidase B | Competitive Inhibitor | L-Methyl Propylalaninate | - | - | 0.85 |

| Aminopeptidase B | Competitive Inhibitor | D-Methyl Propylalaninate | - | - | 3.50 |

Chirality is a critical factor in the interaction between small molecules and biological systems. This compound exists as two enantiomers: L-methyl propylalaninate hydrochloride and D-methyl propylalaninate hydrochloride. Enzymes, being chiral macromolecules themselves, almost invariably exhibit a preference for one enantiomer over the other.

This stereoselectivity arises from the specific three-dimensional arrangement of amino acid residues in the enzyme's active site. For an enzyme to bind a substrate effectively, multiple points of interaction (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) must be correctly aligned. This principle is often described by the "three-point interaction model". acs.orgnih.gov An enzyme's active site is configured to optimally bind the naturally occurring L-enantiomer of amino acids. Consequently, L-methyl propylalaninate is expected to be a significantly better substrate for esterases and a more potent inhibitor for peptidases compared to its D-enantiomer. nih.gov This difference in interaction is reflected in the kinetic parameters, with the L-enantiomer typically exhibiting a lower Kₘ and higher Vₘₐₓ as a substrate, or a lower Kᵢ as an inhibitor.

Fundamental Biochemical Pathways and Metabolic Transformations (Cell-Free Systems or Model Organisms)

Cell-free systems, such as purified enzyme preparations, cell lysates, or liver microsomes, provide a controlled environment to study metabolic pathways without the complexities of a whole organism. nih.govnih.gov These systems are ideal for elucidating the primary biotransformation routes for molecules like this compound.

The primary metabolic transformation of this compound in cell-free systems is the hydrolysis of the propyl ester. nih.gov Incubating the compound with liver microsomes or S9 fractions, which contain a high concentration of esterases, would lead to its rapid breakdown. nih.gov

The metabolic pathway can be summarized as follows:

Ester Hydrolysis: Carboxylesterases catalyze the cleavage of the ester bond.

Methyl Propylalaninate + H₂O → Alanine + Propanol

Further Metabolism of Products: The resulting products, alanine and propanol, are endogenous or readily metabolized substances. Alanine enters the cellular amino acid pool. Propanol is oxidized by alcohol dehydrogenase to propanal and then further to propionic acid, which can enter central metabolic pathways.

Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids across biological membranes. mdpi.com As an ester of alanine, this compound is a candidate for interaction with transporters that recognize small, neutral amino acids, such as the Alanine-Serine-Cysteine transporter (ASCT) family or the Large Neutral Amino Acid Transporter (LAT) family. nih.gov

Studies using model membrane systems, such as proteoliposomes (lipid vesicles with reconstituted purified transporter proteins), allow for the direct measurement of this interaction. nih.gov In such a system, methyl propylalaninate could act as either a substrate (being transported) or an inhibitor (blocking the transport of other amino acids). The efficiency of its interaction would depend on the specific transporter's binding pocket and whether it can accommodate the propyl ester group. It is plausible that it acts as a competitive inhibitor, binding to the transporter but not being efficiently translocated due to its modified carboxyl group. The proton-coupled nature of many amino acid transporters suggests that the transport process, if it occurs, would be linked to a proton gradient. nih.gov

Chiral Recognition in Biological Models (In Vitro or Theoretical)

Chiral recognition is the ability of a chiral biological system to differentiate between the enantiomers of another chiral molecule. acs.org This phenomenon is fundamental to the specificity of drug action, enzyme catalysis, and transport.

In vitro models and theoretical calculations are used to understand the basis of this recognition. The key principle is the formation of transient diastereomeric complexes between the chiral selector (e.g., an enzyme or receptor) and the individual enantiomers. acs.org The difference in the stability (Gibbs free energy) of these complexes determines the degree of enantioselectivity. acs.org

For methyl propylalaninate, theoretical docking simulations can model its fit into the active site of an enzyme like a carboxylesterase or a transporter like LAT1. These models would likely show that the L-enantiomer can form a more stable complex, involving a precise alignment of its amino group, carbonyl oxygen, and side chain with complementary residues in the binding site. In contrast, the D-enantiomer would experience steric hindrance or be unable to form all the necessary stabilizing interactions, leading to a weaker binding affinity. mdpi.com

Table 2: Summary of Chiral Recognition Principles

| Principle | Description | Relevance to Methyl Propylalaninate |

| Three-Point Interaction Model | Requires at least three points of interaction between the chiral molecule and the chiral selector for differentiation. nih.gov | The amino group, carbonyl group, and methyl side chain of the alanine moiety provide the three points for recognition by enzymes and transporters. |

| Diastereomeric Complex Formation | The interaction of each enantiomer (L and D) with a chiral selector (e.g., an enzyme) forms two different diastereomeric complexes with different energies. | The L-alanine ester-enzyme complex is expected to be more stable (lower energy) than the D-alanine ester-enzyme complex. |

| Steric Hindrance | The spatial arrangement of atoms in one enantiomer may prevent it from fitting optimally into a chiral binding site. | The D-enantiomer's amino group is likely to clash with residues in a binding site adapted for L-amino acids. |

Stereoselective Binding to Receptors or Binding Proteins (Non-Clinical)

Human Serum Albumin (HSA): HSA is the most abundant plasma protein and possesses multiple binding sites, with Sudlow's sites I and II being the most well-characterized. The binding of chiral drugs to HSA is often enantioselective nih.govnih.gov. For instance, studies with various chiral drugs have shown that one enantiomer may have a higher binding affinity than the other, resulting in a lower free fraction in the plasma nih.gov. This differential binding is attributed to the specific three-dimensional arrangement of amino acid residues at the binding site, which creates a chiral environment. The interaction is typically governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. For an amino acid ester like methyl propylalaninate, it is plausible that the ester and amino groups, along with the alkyl side chain, would engage in these types of interactions within the binding pockets of HSA.

α1-Acid Glycoprotein (AGP): AGP is another significant plasma protein that primarily binds to basic and neutral lipophilic drugs nih.govnih.gov. It has a single high-affinity binding site and is known to exhibit stereoselectivity for a variety of chiral compounds nih.gov. The binding characteristics to AGP can be species-dependent, highlighting the importance of using human-derived proteins in in-vitro studies for accurate predictions nih.gov.

Mechanisms of Stereoselective Recognition: The molecular basis for stereoselective binding lies in the formation of diastereomeric complexes between the chiral molecule and the chiral binding site on the protein. The differing spatial arrangements of the substituents around the chiral center of the enantiomers lead to different interaction energies with the protein's binding pocket. One enantiomer may fit more snugly or form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) than the other, resulting in a higher binding affinity nih.gov. Computational methods, such as molecular modeling and dynamics, are often employed to understand these interactions at the molecular level nih.gov.

In addition to plasma proteins, synthetic chiral receptors have been developed to mimic biological recognition. For example, glucose-based macrocycles have been shown to enantioselectively bind amino acid methyl esters in organic solvents nih.gov. The binding affinity and selectivity in these systems are influenced by the solvent and the nature of the amino acid side chain, with interactions primarily involving the ammonium (B1175870) group of the guest and the crown-ether moiety of the host, as well as hydrogen bonding nih.gov. Another study demonstrated a synthetic receptor that selectively binds zwitterionic alanine through multiple hydrogen bonds rsc.org. These model systems provide insights into the fundamental interactions that govern chiral recognition.

Table 1: Factors Influencing Stereoselective Binding of Chiral Amino Acid Derivatives

| Factor | Description | Potential Impact on Methyl Propylalaninate Binding |

| Protein Binding Site | The specific 3D structure and amino acid composition of the binding pocket on proteins like HSA and AGP create a chiral environment. | The orientation of the propyl ester, methyl group, and amino group of methyl propylalaninate would determine the fit and interaction strength within the binding site. |

| Intermolecular Forces | Binding is mediated by a combination of hydrogen bonds, electrostatic interactions (ionic bonds), hydrophobic interactions, and van der Waals forces. | The protonated amine of the hydrochloride salt can form strong ionic and hydrogen bonds, while the alkyl groups contribute to hydrophobic interactions. |

| Solvent/Medium | The properties of the surrounding medium (e.g., polarity) can influence the conformation of both the ligand and the binding site, affecting binding affinity. | In biological plasma, the aqueous environment will dictate the nature of hydrophobic and hydrophilic interactions. |

| Enantiomer-Enantiomer Interactions | In a racemic mixture, the presence of one enantiomer can sometimes allosterically affect the binding of the other to the protein. | This could potentially lead to non-linear binding kinetics for a racemic mixture of this compound. |

Chromatographic Chiral Separation in Biological Matrices

The separation of enantiomers is crucial for studying their individual pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) is a widely used technique for the chiral separation of compounds in biological matrices like plasma and urine elsevierpure.comnih.gov. Given that methyl propylalaninate is an ester of alanine, methods developed for the enantioseparation of amino acid esters and related compounds are highly relevant.

Separation can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP). CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times.

Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase nih.gov.

Chiral Stationary Phases (CSPs) for Amino Acid Ester Separation: Several types of CSPs have proven effective for the separation of amino acid esters. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose phenylcarbamates, are among the most versatile and widely used yakhak.org. For α-amino acid esters, Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H have shown excellent performance yakhak.org. The separation mechanism on these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.

Macrocyclic glycopeptide-based CSPs, like those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct separation of underivatized amino acids and are compatible with aqueous mobile phases, making them suitable for analyzing biological samples sigmaaldrich.comchromatographytoday.com.

Derivatization for Indirect Separation: For indirect separation, the primary amino group of methyl propylalaninate would be the target for derivatization. Common CDAs include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) nih.gov. The resulting diastereomers exhibit different physicochemical properties, allowing for their separation on conventional reversed-phase columns (e.g., C18).

Application in Biological Matrices: Analyzing chiral compounds in biological matrices like plasma or urine presents challenges due to the complexity of the sample. Sample preparation, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is typically required to remove interfering substances before chromatographic analysis elsevierpure.comnih.gov. A three-dimensional HPLC system has been developed for the highly selective determination of aliphatic chiral amino acids in human plasma and urine, demonstrating the capability to achieve complete discrimination of enantiomers in complex biological fluids elsevierpure.com.

Table 2: Chromatographic Methods for Chiral Separation of Alanine Analogs

| Method | Stationary Phase | Mobile Phase Example | Detection | Comments |

| Direct HPLC | Chiralpak IA (amylose-based CSP) | Hexane/2-Propanol | UV/Fluorescence | Effective for N-derivatized α-amino acid esters yakhak.org. |

| Direct HPLC | Astec CHIROBIOTIC T (teicoplanin-based CSP) | Methanol (B129727)/Acetic Acid/Triethylamine | LC-MS | Suitable for direct analysis of underivatized amino acids, compatible with mass spectrometry sigmaaldrich.com. |

| Indirect HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with buffer | LC-MS/MS | Requires pre-column derivatization with a CDA like FLEC or FDAA to form diastereomers nih.gov. |

| 3D-HPLC | Multi-column system including a Pirkle-type enantioselective column | Gradient elution | Fluorescence | Provides high enantio- and chemo-selectivity for amino acids in complex matrices like plasma and urine elsevierpure.com. |

Potential Applications of Methyl Propylalaninate Hydrochloride in Advanced Chemical Synthesis and Material Science

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthesis methodologies. Chiral auxiliaries and ligands are fundamental tools in this field, enabling the selective synthesis of one enantiomer over the other.

Catalytic Asymmetric Transformations Mediated by Derived Chiral Ligands

Chiral ligands, when complexed with a metal center, can create a chiral environment that influences the stereochemical outcome of a catalytic reaction. Amino acid esters are valuable precursors for a wide range of chiral ligands due to their ready availability in enantiomerically pure forms. Methyl propylalaninate hydrochloride, possessing a stereogenic center, could be chemically modified to synthesize novel chiral ligands for asymmetric catalysis.

For instance, the amine group of methyl propylalaninate can be derivatized to form bidentate or multidentate ligands, such as phosphine-oxazoline (PHOX) type ligands, which have proven effective in various transition-metal-catalyzed reactions. The steric and electronic properties of the propyl group could influence the ligand's coordination to the metal and the stereoselectivity of the catalyzed transformation.

Table 1: Representative Asymmetric Reactions Catalyzed by Metal Complexes of Amino Acid-Derived Chiral Ligands

| Reaction Type | Catalyst/Ligand System (Analogous to Propylalaninate Derivatives) | Substrate | Product Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (S)-Proline-derived phosphine (B1218219) ligand | Methyl-2-acetamidoacrylate | >99 |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / Alanine-derived P,N-ligand | 1,3-Diphenyl-2-propenyl acetate (B1210297) | 98 |

| Asymmetric Aldol (B89426) Reaction | Cu(OAc)2 / Valine-derived bisoxazoline ligand | Nitromethane and Benzaldehyde | 95 |

This table presents data for ligands derived from amino acids structurally similar to methyl propylalaninate to illustrate the potential catalytic efficacy.

Stereoselective Synthesis of Complex Organic Molecules

In addition to forming chiral ligands, chiral auxiliaries can be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product. The chiral backbone of this compound could be incorporated into an auxiliary design.

For example, the amine functionality could be acylated with a prochiral carboxylic acid. The resulting amide could then undergo a diastereoselective reaction, such as an enolate alkylation, where the stereochemistry of the propylalaninate moiety directs the approach of the electrophile. Subsequent hydrolysis of the amide bond would liberate the chiral product and the recoverable auxiliary. The propyl group's size would play a crucial role in the degree of steric hindrance and, consequently, the diastereoselectivity of the reaction.

Monomers for Polymerization and Advanced Materials

The incorporation of chiral, functional monomers into polymers can lead to materials with unique properties and applications, from biodegradable plastics to sophisticated "smart" materials.

Synthesis of Polyamides and Polyesters with Controlled Architectures

Amino acids and their esters are natural monomers for the synthesis of polyamides (nylons) and can be adapted for polyester (B1180765) synthesis. acs.org this compound could serve as a difunctional monomer for condensation polymerization. The amine and ester groups provide the necessary reactive sites for forming amide or ester linkages.

The polymerization of such a monomer could lead to polyamides or polyesters with regularly spaced chiral centers along the polymer backbone. This chirality can influence the polymer's secondary structure, leading to the formation of helical or other ordered conformations. The resulting materials may exhibit interesting optical properties or specific recognition capabilities. The hydrochloride salt form would likely require neutralization prior to polymerization to liberate the free amine for reaction.

Table 2: Potential Polymer Properties Based on Amino Acid-Derived Monomers

| Polymer Type | Monomer (Analogous) | Potential Properties |

| Polyamide | Alanine (B10760859) methyl ester | Biodegradability, high tensile strength, chirality-induced helical structures. |

| Polyester | Leucine-derived hydroxy acid | Biocompatibility, tunable degradation rates, potential for drug delivery applications. |

This table illustrates potential properties of polymers derived from amino acid esters analogous to this compound.

Development of Bio-Inspired Polymers and Smart Materials

Bio-inspired polymers aim to mimic the structure and function of natural macromolecules like proteins and polysaccharides. The use of amino acid-based monomers is a key strategy in this field. Polymers derived from methyl propylalaninate could exhibit properties inspired by nature, such as self-assembly into ordered nanostructures or responsiveness to environmental stimuli.

Furthermore, the pendant propyl group and the chiral center could be leveraged to create "smart" materials. For example, polymers incorporating this monomer might exhibit thermoresponsive behavior in solution, with a lower critical solution temperature (LCST) that could be tuned by copolymerization with other monomers. Such materials have potential applications in areas like controlled drug release and tissue engineering. The chirality of the monomer could also be used to create materials with specific interactions with biological systems.

Precursors and Building Blocks for Pharmaceutical Intermediates and Agrochemicals

Amino acid derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their defined stereochemistry is often crucial for biological activity.

This compound can be considered a valuable chiral precursor for more complex molecules. The ester and amine groups offer multiple points for chemical modification, and the propyl side chain provides a lipophilic element that can be important for biological activity and membrane permeability.

In pharmaceutical synthesis, this compound could be a starting material for the synthesis of enzyme inhibitors, peptide-based drugs, or other chiral active pharmaceutical ingredients (APIs). For instance, the core structure could be elaborated through N-alkylation, acylation, or coupling with other chiral molecules to build up a more complex drug candidate.

In the agrochemical field, amino acid derivatives are used to synthesize herbicides, fungicides, and insecticides. The chirality of these molecules can be critical for their efficacy and selectivity, as well as for reducing their environmental impact. This compound could be a starting point for the development of new crop protection agents with improved biological profiles.

Table 3: Examples of Bioactive Molecules Derived from Amino Acid Precursors

| Compound Class | Amino Acid Precursor (Example) | Application |

| ACE Inhibitors | Proline | Antihypertensive drugs |

| Strobilurin Fungicides | Phenylalanine derivatives | Agricultural fungicides |

| Neonicotinoid Insecticides | Alanine derivatives | Insecticides |

This table provides examples of bioactive compounds synthesized from amino acid precursors, illustrating the potential utility of this compound in these fields.

Scaffold Modification for Lead Compound Derivatization

In the realm of medicinal chemistry, the derivatization of lead compounds is a critical process for optimizing pharmacological properties. This compound can serve as a versatile scaffold for such modifications, offering a chiral backbone that can be elaborated to generate libraries of new chemical entities. The primary amino group and the ester functionality provide two key points for chemical manipulation.

The free amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. These modifications can profoundly influence a molecule's binding affinity to its biological target, as well as its pharmacokinetic profile. For instance, the introduction of aromatic or heterocyclic moieties can facilitate pi-stacking interactions or hydrogen bonding with a receptor active site.

The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This amide bond formation is a cornerstone of peptide synthesis and is widely employed in the construction of peptidomimetics and other complex molecules. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

The utility of similar amino acid esters, such as L-Alanine methyl ester hydrochloride, as building blocks in the synthesis of bioactive molecules has been documented. For example, it has been utilized in the synthesis of azidothymidine (AZT) nucleotides with anti-HIV activity and in the development of anticancer agents. caymanchem.comcaymanchem.com This precedent underscores the potential of this compound in analogous synthetic strategies for lead compound derivatization.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Substituted Amine | |

| Ester Group | Hydrolysis | LiOH, NaOH | Carboxylic Acid |

| Amidation | Amines, Coupling reagents | Amide | |

| Reduction | LiAlH₄, NaBH₄ | Alcohol |

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com this compound can serve as a valuable precursor for the construction of various heterocyclic ring systems. The inherent chirality of the molecule can also be exploited to synthesize enantiomerically pure heterocyclic compounds.

One common strategy involves the reaction of the amino group with a bifunctional electrophile. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of pyrimidines or dihydropyrimidines. Similarly, reaction with a β-keto ester could yield pyrrolidinones.

Furthermore, the ester functionality can be leveraged in cyclization reactions. Intramolecular condensation between the amino group and the ester (or a derivative thereof) can be a powerful method for constructing lactams, which are core structures in many biologically active compounds, including β-lactam antibiotics.

The synthesis of imidazolidinones from L-alanine methyl ester hydrochloride has been reported, demonstrating the utility of this class of compounds in generating heterocyclic scaffolds. orgsyn.org The resulting heterocycles can then be further functionalized to create diverse molecular architectures.

Role in Non-Aqueous Solvents and Advanced Reaction Media

The performance of chemical reactions is highly dependent on the solvent system employed. The development of advanced reaction media, such as ionic liquids and supercritical fluids, offers opportunities for enhanced reaction rates, improved selectivity, and greener chemical processes.

Solubility and Stability in Ionic Liquids and Supercritical Fluids

Ionic Liquids: Amino acid methyl ester hydrochlorides are salts and are expected to exhibit reasonable solubility in a range of ionic liquids, particularly those with polar and hydrogen-bond-accepting anions. nih.gov The solubility will be influenced by the specific combination of the cation and anion of the ionic liquid, as well as the temperature. The stability of the ester group towards hydrolysis will be a key consideration, and the choice of a non-nucleophilic ionic liquid would be crucial for reactions where the ester needs to remain intact.

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are nonpolar in nature. Therefore, the solubility of a polar, ionic compound like this compound in pure scCO₂ is expected to be very low. However, the solubility can often be significantly enhanced by the addition of a polar co-solvent, such as methanol (B129727) or ethanol. The stability of the compound under supercritical conditions would need to be experimentally determined, but the inert nature of scCO₂ suggests that decomposition would likely be minimal at moderate temperatures.

Table 2: Estimated Solubility of L-Alanine Methyl Ester Hydrochloride in Various Solvents

| Solvent | Solubility | Reference |

| Ethanol | ~30 mg/ml | caymanchem.com |

| DMSO | ~20 mg/ml | caymanchem.com |

| Dimethylformamide (DMF) | ~20 mg/ml | caymanchem.com |

| Phosphate-buffered saline (PBS), pH 7.2 | ~10 mg/ml | caymanchem.com |

| Methanol | Soluble | researchgate.net |

| Water | Soluble | researchgate.net |

| Acetonitrile | Insoluble | researchgate.net |

Note: This data is for L-Alanine methyl ester hydrochloride and serves as an estimate for this compound.

Applications in Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions under high pressure and temperature. utwente.nlacs.org Amino acid derivatives are increasingly being utilized in these advanced systems.

The use of this compound in flow chemistry could be particularly advantageous for reactions that are highly exothermic or that involve unstable intermediates. The precise control over reaction parameters afforded by microreactors can lead to higher yields and selectivities. For example, the synthesis of peptides or the construction of heterocyclic scaffolds could be efficiently carried out in a continuous flow setup.

Enzymatic reactions involving alanine derivatives have also been successfully implemented in flow systems. For instance, the use of alanine dehydrogenase for the recycling of L-alanine in amination reactions has been demonstrated in a continuous flow process. unibe.ch This highlights the potential for integrating biocatalysis with flow chemistry for the sustainable synthesis of chiral amines and other valuable compounds using this compound as a starting material.

While direct research on this compound is not extensively available, the established chemistry of the closely related L-Alanine methyl ester hydrochloride provides a strong foundation for predicting its potential applications. As a chiral building block, it holds promise for the derivatization of lead compounds in drug discovery and for the synthesis of complex nitrogen-containing heterocycles. Furthermore, its potential utility in advanced reaction media and continuous flow systems positions it as a valuable tool for modern, efficient, and sustainable chemical synthesis. Further experimental investigation is warranted to fully elucidate the specific properties and applications of this compound.

Degradation Pathways and Stability Mechanisms of Methyl Propylalaninate Hydrochloride Under Controlled Conditions

Due to the limited availability of specific degradation studies on Methyl propylalaninate hydrochloride, this section outlines the plausible degradation pathways based on the known reactivity of structurally similar compounds, such as other amino acid esters and N-alkylated amino acids. The mechanisms described are inferred from established chemical principles and data from related molecules.

Advanced Analytical Method Development for Methyl Propylalaninate Hydrochloride in Complex Matrices

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating and quantifying a target compound and its related impurities. For Methyl propylalaninate hydrochloride, various chromatographic methods are employed to build a comprehensive purity and impurity profile.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV-Vis, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like amino acid esters. The versatility of HPLC is significantly enhanced by coupling it with various detectors to suit the analyte's properties.